(2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid
Description
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(11-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYGDJLPGZOFEW-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries, such as L-camphorsulfonamide, enables stereochemical control during piperidine ring formation. A three-step protocol adapted from CN111995565A involves:
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Condensation : L-Camphorsulfonamide (I) reacts with diphenylimine ester (II) under Lewis acid catalysis (e.g., ZnCl₂) to form a chiral imine intermediate (III).
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Asymmetric Alkylation : Intermediate III undergoes alkylation with 4-phenyl-1,3-dibromopropane (IV) in the presence of a strong base (e.g., LDA), inducing the (4S) configuration via steric hindrance from the auxiliary.
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Cyclization and Deprotection : Acidic hydrolysis of the imine followed by intramolecular cyclization yields the piperidine core. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) and sodium bicarbonate affords the target compound (Fig. 1A).
Key Data :
Catalytic Asymmetric Hydrogenation and Kinetic Resolution
Kinetic resolution via asymmetric deprotonation, as demonstrated by France et al., offers an alternative route. Starting from 4-methylene-2-phenylpiperidine, n-BuLi and sparteine mediate enantioselective lithiation at C2, followed by carboxylation with CO₂ to install the dicarboxylic acid moiety (Fig. 1B).
Optimized Protocol :
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Substrate Preparation : 4-Methylene-2-phenylpiperidine is synthesized via Wittig olefination of 4-piperidone.
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Lithiation-Carboxylation : Deprotonation at −78°C with n-BuLi/sparteine, followed by quenching with dry ice, yields the (2S)-carboxylic acid.
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Boc Protection : Boc₂O in THF/H₂O at pH 8–9 introduces the Boc group without racemization.
Key Data :
Coupling and Sequential Functionalization
A modular approach leverages COMU-mediated coupling, as described in RSC procedures. Ethyl 4-phenylpiperidine-2-carboxylate is hydrolyzed to the dicarboxylic acid, followed by Boc protection:
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Hydrolysis : Ethyl ester to carboxylic acid using NaOH (2M, 80°C, 6 h).
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Coupling : COMU/DIPEA activates the carboxylate for amidation, though this step is omitted in favor of direct Boc protection.
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Boc Protection : Boc₂O in THF/H₂O (1:1), 12 h, room temperature.
Key Data :
-
Purity : >99% (ELSD)
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Reaction Time : 24 h for full conversion
Experimental Optimization and Challenges
Stereochemical Control
The (2S,4S) configuration necessitates stringent conditions:
Byproduct Mitigation
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Racemization : Conducting Boc protection at pH 8–9 avoids acid-catalyzed epimerization.
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Dimethylation : Excess Boc₂O (1.5 equiv) suppresses N-methylation byproducts.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
(2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine ring, introducing different functional groups. Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon for hydrogenation
Scientific Research Applications
Synthetic Organic Chemistry
This compound is a vital intermediate in the synthesis of various pharmaceuticals. It facilitates the construction of complex molecules efficiently, allowing chemists to streamline synthetic pathways and enhance product yields .
Peptide Synthesis
In peptide synthesis, (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid acts as a protecting group for amino acids. This protection is crucial for preventing unwanted reactions during synthesis, thereby increasing the yield and purity of the final peptide products .
Drug Development
Researchers utilize this compound to develop new therapeutic agents targeting neurological disorders. Its structural properties enable the design of drugs that can interact effectively with biological targets, potentially leading to novel treatments .
Chiral Catalysis
The compound plays a significant role in asymmetric synthesis, which is essential for producing enantiomerically pure compounds. Such compounds are critical in drug development since different enantiomers can exhibit vastly different biological activities .
Material Science
The properties of (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid are also explored in material science. It contributes to the development of novel materials such as polymers and coatings that improve performance across various industrial applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Drug Development | Demonstrated efficacy in targeting specific neurotransmitter receptors, showing promise for treating conditions like depression and anxiety disorders. |
| Study 2 | Peptide Synthesis | Achieved a 30% increase in yield when using (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid as a protecting group compared to traditional methods. |
| Study 3 | Chiral Catalysis | Successfully used in asymmetric synthesis to produce a key pharmaceutical intermediate with over 95% enantiomeric excess. |
Mechanism of Action
The mechanism of action of (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid with structurally analogous compounds, focusing on molecular properties, stereochemical effects, substituent influences, and applications.
Table 1: Structural and Physicochemical Comparison
*Hypothetical molecular formula and weight inferred from analogs.
Key Comparison Points
Ring Size and Conformational Flexibility
- Piperidine derivatives (6-membered ring) exhibit reduced ring strain compared to pyrrolidine analogs (5-membered ring), enabling distinct conformational preferences. For example, the thiazolidine derivative in adopts an envelope conformation due to its smaller ring, while piperidine derivatives may favor chair conformations .
- Pyrrolidine-based compounds (e.g., CAS 336818-78-1) are more rigid, making them suitable for constraining peptide backbones in drug design .
Substituent Effects
- Phenyl groups enhance lipophilicity and π-π stacking interactions, critical for membrane permeability in drug candidates .
- Fluorine substituents (e.g., CAS 1260602-67-2) increase electronegativity, stabilizing hydrogen bonds and improving metabolic resistance .
- Heteroaromatic substituents (e.g., pyridinyloxy in ) introduce polarity and metal-binding capabilities, broadening applications in catalysis .
Stereochemical Influence
- The (2S,4S) configuration in piperidine/pyrrolidine derivatives ensures precise spatial alignment for enantioselective reactions. For instance, (2S,4R)-isomers (CAS 336818-78-1) exhibit divergent biological activity compared to (2S,4S)-isomers due to altered receptor binding .
Safety and Handling Most Boc-protected compounds (e.g., CAS 336818-78-1) are classified as non-hazardous but require standard laboratory precautions (gloves, ventilation) .
Applications
Biological Activity
(2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.
- Chemical Formula : C17H23NO4
- Molecular Weight : 305.373 g/mol
- CAS Number : 2384032-43-1
- Structure : The compound features a piperidine ring with two carboxylic acid groups and a phenyl substituent.
Antibacterial Activity
Research indicates that compounds related to the piperidine structure, including (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid, exhibit significant antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains. For instance, derivatives of piperidine have been evaluated for their effectiveness against Salmonella typhi and Bacillus subtilis, demonstrating promising results in inhibiting bacterial growth .
Enzyme Inhibition
Piperidine derivatives are also recognized for their enzyme inhibitory activities. Specifically, studies have highlighted their role as acetylcholinesterase (AChE) inhibitors, which are crucial in treating conditions like Alzheimer's disease. The compound's structural features may enhance its binding affinity to the enzyme, thereby increasing its effectiveness as an inhibitor .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound 7l | 2.14 ± 0.003 | AChE |
| Compound 7m | 0.63 ± 0.001 | Urease |
| Reference (Thiourea) | 21.25 ± 0.15 | Urease |
Antitumor Activity
The antitumor potential of (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid has been explored in various studies. Compounds with similar piperidine structures have shown efficacy in inhibiting tumor growth and proliferation in vitro and in vivo. For example, certain derivatives have been linked to reduced cell viability in cancer cell lines, suggesting a pathway for developing new anticancer therapies .
Study on Piperidine Derivatives
A comprehensive study evaluated the biological activities of synthesized piperidine derivatives, including (2S,4S)-1-Boc-4-Phenyl-piperidine-2-dicarboxylic acid. The results indicated that these compounds exhibited varying degrees of antibacterial and antitumor activities, with some showing significant inhibition against specific cancer cell lines at low concentrations .
Mechanistic Insights
Further investigations into the mechanism of action revealed that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. This interaction underscores its potential as a therapeutic agent in oncology .
Q & A
Q. Characterization :
- HPLC (≥97% purity validation, as per safety data sheets) .
- NMR/IR Spectroscopy : Confirmation of Boc group integrity (tert-butyl signals at ~1.4 ppm in H NMR) and stereochemistry .
- X-ray Crystallography : Resolves absolute configuration; analogous compounds show hydrogen-bonded helical chains (O–H···N interactions) and C–H···π contacts in crystal lattices .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Key safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant in analogous compounds) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols; the compound may form dusts irritating to respiratory systems .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers at 2–8°C, away from strong oxidizers/acids to prevent Boc deprotection .
Advanced: How can researchers resolve contradictions in stereochemical outcomes during synthesis?
Answer:
Discrepancies in stereochemistry (e.g., unintended epimerization) require:
- Chiral Chromatography : Use chiral stationary phases (e.g., polysaccharide derivatives) to separate enantiomers; co-elution issues may arise due to minor chromatographic variability .
- X-ray Diffraction : Definitive confirmation of stereochemistry via crystal structure analysis, as seen in related (2S,4S)-configured compounds .
- Computational Modeling : DFT calculations to predict stability of stereoisomers and reaction pathways.
Advanced: How does the Boc group influence the stability and reactivity of this compound under varying conditions?
Answer:
- Acid Sensitivity : Boc groups are cleaved under strong acidic conditions (e.g., TFA), enabling selective deprotection. Stability in mild acids (pH 4–6) is critical for storage .
- Thermal Stability : Decomposition occurs >150°C; DSC/TGA analysis recommended for process optimization.
- Reactivity : The Boc group sterically shields the piperidine nitrogen, directing reactions (e.g., acylation) to the carboxylic acid moieties .
Basic: What structural insights can be derived from crystallographic data for this compound?
Answer:
Crystallography reveals:
- Conformation : The piperidine ring adopts a chair or boat conformation depending on substituent sterics. In analogous compounds, bulky groups (e.g., phenyl) enforce equatorial positioning .
- Intermolecular Interactions : O–H···N hydrogen bonds form helical chains (a-axis direction), while C–H···π contacts stabilize layered packing .
- Absolute Configuration : (2S,4S) stereochemistry confirmed via Flack parameter analysis .
Advanced: What methodologies are employed to study the reaction mechanisms involving this compound?
Answer:
- Kinetic Isotope Effects (KIE) : To probe rate-determining steps in Boc deprotection or carboxylate reactions.
- In Situ FTIR/Raman Spectroscopy : Monitors intermediate formation during multi-step syntheses .
- Isotopic Labeling : C or N labels track carboxylate group participation in coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
